![molecular formula C15H18ClN3O2 B5579721 N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that combine different chemical entities to form the desired complex molecule. For example, the synthesis of pyrazole derivatives can be achieved through the interaction of enaminones with various reagents, leading to compounds with potential biological activities (Al-Omran & El-Khair, 2005). Such synthetic routes may provide insights into the synthesis of N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide by illustrating the foundational chemical reactions and modifications required to achieve the target structure.
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray diffraction. For instance, pyrazole derivatives have been characterized to determine their molecular structure, showcasing the importance of spectroscopic methods in understanding the compound's configuration and conformation (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with pyridinyl and isoxazole groups often include interactions such as cyclization, acylation, and substitution. These reactions not only extend the chemical versatility of the compounds but also modify their chemical and physical properties for potential applications. For example, the synthesis of pyridinyl carboxamide derivatives through specific reactions showcases the chemical reactivity and potential functionalization strategies for similar compounds (Yang Yun-shang, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)6-12-7-13(21-18-12)15(20)19(3)9-11-4-5-14(16)17-8-11/h4-5,7-8,10H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZGUYYOTCXAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N(C)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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